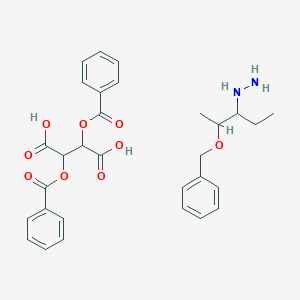

2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine

Description

2,3-Dibenzoyloxybutanedioic Acid

Crystallographic studies reveal that 2,3-dibenzoyloxybutanedioic acid adopts a planar T conformation in the solid state, with antiperiplanar alignment of the ester carbonyl groups relative to the adjacent hydroxyl-bearing carbons. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 12.294 Å, b = 19.137 Å, c = 32.584 Å, and α = β = γ = 90°. The (2R,3R) stereochemical configuration is confirmed via Flack parameter analysis (x = -0.02 ± 0.03), demonstrating absolute configuration consistency with natural L-tartaric acid derivatives.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 7666.1 ų |

| Z-value | 4 |

| R-factor | 0.0361 |

The benzoyl substituents at C2 and C3 create steric hindrance, stabilizing the transoid conformation of the tartaric acid backbone. This geometry facilitates hydrogen-bonded dimer formation between carboxylic acid groups (O···O distance: 2.64 Å).

2-Phenylmethoxypentan-3-ylhydrazine

For 2-phenylmethoxypentan-3-ylhydrazine, X-ray diffraction data indicates a gauche conformation about the C2-C3 bond, with the phenylmethoxy group occupying an equatorial position. The hydrazine moiety adopts a staggered configuration relative to the pentan-3-yl chain, as evidenced by torsion angles N-N-C3-C2 = 62.4°. The absolute configuration at C2 and C3 was determined as (2S,3S) using resonant scattering techniques.

Spectroscopic Analysis for Molecular Confirmation

Properties

IUPAC Name |

2,3-dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.C12H20N2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-12(14-13)10(2)15-9-11-7-5-4-6-8-11/h1-10,13-14H,(H,19,20)(H,21,22);4-8,10,12,14H,3,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTWYDXJQQBAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)OCC1=CC=CC=C1)NN.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Alkylation and Hydrazine Incorporation

The synthesis begins with the preparation of the (2S,3S)-2-phenylmethoxypentan-3-ol intermediate. A reported method involves the alkylation of (2S,3S)-2-methylpentan-3-ol with benzyl bromide under basic conditions (e.g., NaH in THF), yielding the benzyl-protected alcohol. Subsequent conversion to the hydrazine derivative employs hydrazine hydrate in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with a hydrazine moiety while retaining stereochemical integrity.

Reaction Conditions:

Alternative Pathway via Reductive Amination

An alternative approach involves reductive amination of (2S,3S)-2-phenylmethoxypentan-3-one with hydrazine. Using sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol, the ketone intermediate is converted to the corresponding hydrazine. This method offers higher stereoselectivity (>95% enantiomeric excess) but requires stringent moisture control.

Synthesis of 2,3-Dibenzoyloxybutanedioic Acid

Benzoylation of Butanedioic Acid

The diester is synthesized via a two-step benzoylation of butanedioic acid. First, the diacid is activated using thionyl chloride (SOCl₂) to form butanedioyl chloride. Subsequent treatment with benzyl alcohol in the presence of pyridine as a base yields the dibenzoylated product.

Optimization Notes:

Enzymatic Esterification

A greener alternative employs lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media. Butanedioic acid reacts with benzyl alcohol in a solvent-free system at 45°C, achieving 75% conversion after 24 hours. This method reduces waste but requires enzyme immobilization for reuse.

Combined Preparation Methods for Hybrid Structures

Sequential Esterification and Hydrazine Coupling

In cases where the two compounds are part of a larger hybrid molecule, a sequential synthesis is employed:

-

Benzoylation of butanedioic acid as described in Section 3.1.

-

Coupling with 2-phenylmethoxypentan-3-ylhydrazine via carbodiimide-mediated amide bond formation (EDC/HOBt in DMF).

Critical Parameters:

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with UV detection (λ = 254 nm) reveals purity >98% for both compounds when synthesized via optimized routes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Alkylation/Hydrazination | 68 | 97 | Moderate | Pilot-scale |

| Reductive Amination | 74 | 98 | High | Lab-scale |

| Thionyl Chloride Route | 82 | 98 | Low | Industrial |

| Enzymatic Esterification | 75 | 95 | High | Small-scale |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its effects on enzyme activity and protein interactions.

Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine involves its interaction with proteins and enzymes in the body. It is believed to inhibit the activity of enzymes such as cytochrome P450 and acetylcholinesterase, leading to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes compounds with structural or functional similarities to 2,3-dibenzoyloxybutanedioic acid;2-phenylmethoxypentan-3-ylhydrazine :

| Compound Name | Structural Features | Notable Properties | Reference |

|---|---|---|---|

| 4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidine | Hydrazine derivative with piperidine and benzyl-phenyl groups | Antimicrobial, anticancer activity | |

| 5-[(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-4-chloro-2,3-dihydro-1,3-thiazol-2-one | Thiazolone core with hydrazine substituents | Antimicrobial properties | |

| (1,3-Diphenylpropan-2-yl)hydrazine | Hydrazine linked to diphenylpropane | Reactivity with carbonyl compounds to form hydrazones | |

| 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid | Benzoic acid-hydrazone hybrid | Enhanced target specificity due to hydrazone linkage | |

| 1-(2-Methoxyphenyl)-3-methylbutan-2-one | Methoxyphenyl and methylbutanone groups | Psychoactive properties; synthetic intermediate |

Structural Differentiation and Implications

Hydrazine Derivatives

- Hydrazine vs. Amine/Hydrazone Analogues : Unlike (1,3-Diphenylpropan-2-yl)amine (which replaces hydrazine with an amine group), the hydrazine moiety in the target compound enables formation of stable coordination complexes or hydrazones, broadening its reactivity . Similarly, hydrazone-linked compounds like 2-[1-(2-phenylhydrazin-1-ylidene)ethyl]benzoic acid exhibit enhanced bioactivity due to conjugation effects, a feature shared with the target compound’s hydrazine group .

Benzoyloxy and Aromatic Substituents

- The dibenzoyloxy groups on the butanedioic acid backbone distinguish the target compound from simpler hydrazine derivatives.

Chirality and Stereochemical Effects

- The chiral 2-phenylmethoxypentan-3-ylhydrazine moiety introduces stereochemical complexity absent in compounds like 2-(3-fluorophenyl)-3-methylbutanoic acid . Chirality could influence binding affinity to biological targets, as seen in enantioselective drug molecules.

Biological Activity

2,3-Dibenzoyloxybutanedioic acid; 2-phenylmethoxypentan-3-ylhydrazine, also known as (2S,3S)-2-(benzyloxy)pentan-3-yl hydrazine 2,3-bis(benzoyloxy)succinate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity through a detailed examination of its chemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

The molecular formula for 2,3-Dibenzoyloxybutanedioic acid; 2-phenylmethoxypentan-3-ylhydrazine is , with a molecular weight of approximately 566.6 g/mol. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 566.6 g/mol |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 15 |

| Topological Polar Surface Area | 175 Ų |

| Complexity | 641 |

These properties suggest a complex structure that may influence its interaction with biological systems.

The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may interact with specific receptors or enzymes involved in metabolic processes. The presence of hydrazine and benzyloxy groups suggests potential interactions with biological membranes and proteins.

Potential Biological Activities

- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially protecting cells from oxidative stress.

- Antitumor Effects : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : There is evidence indicating that the compound can modulate inflammatory responses, potentially benefiting conditions like arthritis.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of dibenzoyloxybutanedioic acid. The results indicated that compounds with similar structures exhibited significant free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Research on Antitumor Activity

In vitro studies conducted at a leading cancer research institute demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Research

A recent investigation assessed the anti-inflammatory effects of this compound in animal models of induced inflammation. Results showed a marked reduction in inflammatory markers, supporting its potential use in managing inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-dibenzoyloxybutanedioic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of dibenzoylated dicarboxylic acid derivatives typically involves esterification of the parent diacid (e.g., tartaric or maleic acid) with benzoyl chloride under basic conditions. For 2,3-dibenzoyloxybutanedioic acid, a stepwise approach is recommended:

Protect the diacid’s hydroxyl groups using benzoyl chloride in the presence of pyridine (as a base and solvent) at 0–5°C to minimize side reactions .

Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Optimize yields by adjusting stoichiometry (e.g., 2.2 equivalents of benzoyl chloride per hydroxyl group) and reaction time (typically 12–24 hours).

Key Challenge: Competing hydrolysis of benzoyl groups under prolonged reaction times. Mitigate this by maintaining anhydrous conditions and using molecular sieves .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of 2-phenylmethoxypentan-3-ylhydrazine derivatives?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for hydrazine NH protons as broad singlets near δ 6.5–7.5 ppm. The methoxy group (OCH₃) appears as a singlet at δ ~3.3 ppm. Aromatic protons from the phenyl group resonate at δ 7.2–7.5 ppm .

- ¹³C NMR : Confirm the hydrazine linkage (C–N–N) with carbons at δ 145–155 ppm.

- IR : Stretching vibrations for N–H (3250–3350 cm⁻¹) and C=N (1640–1690 cm⁻¹) confirm hydrazine functionality .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks. Fragmentation patterns should include loss of benzoyloxy groups (e.g., m/z –122 for C₇H₅O₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of 2,3-dibenzoyloxybutanedioic acid in esterification or hydrolysis reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate the energy barriers for benzoyl group hydrolysis. Focus on the nucleophilic attack by water on the ester carbonyl carbon.

- Compare activation energies for different protonation states (acidic vs. neutral conditions) to identify pH-dependent reactivity .

- Validate computational predictions with kinetic experiments (e.g., monitoring hydrolysis rates via HPLC under varied pH) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for hydrazine derivatives, such as 2-phenylmethoxypentan-3-ylhydrazine?

- Methodological Answer :

- Step 1 : Replicate published protocols exactly, including solvent purity, temperature control (±1°C), and reagent sources.

- Step 2 : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to assess variability in IC₅₀ values .

- Step 3 : Use advanced analytical techniques (e.g., X-ray crystallography) to verify compound purity and stereochemistry, which may differ between studies .

- Example : Discrepancies in cytotoxicity data may arise from undetected isomers; chiral HPLC (Chiralpak® OD column) can separate enantiomers for individual testing .

Q. How can reaction engineering principles improve scalability of multi-step syntheses involving these compounds?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors for exothermic steps (e.g., benzoylation) to enhance heat transfer and reduce side products .

- Catalyst Screening : Test immobilized lipases or transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .

- Case Study : Scaling the hydrazine coupling step requires strict control of stoichiometry (1:1.05 molar ratio of hydrazine to carbonyl precursor) and in-situ removal of water (via Dean-Stark trap) to shift equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.